iCRT 14

Descripción general

Descripción

iCRT 14 es un inhibidor novedoso y potente de la transcripción sensible a β-catenina. Se utiliza principalmente en investigación científica para estudiar la vía de señalización Wnt, que desempeña un papel crucial en la proliferación, diferenciación y migración celular. El compuesto ha mostrado un potencial significativo en la inhibición del crecimiento de células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Aplicaciones Científicas De Investigación

iCRT 14 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Se utiliza para estudiar la vía de señalización Wnt y su papel en la proliferación y metástasis de las células cancerosas. .

Investigación de células madre: This compound se utiliza para investigar el papel de la señalización Wnt en la diferenciación y el mantenimiento de las células madre

Biología del desarrollo: Los investigadores utilizan this compound para estudiar el papel de la señalización Wnt en el desarrollo embrionario y la regeneración tisular

Descubrimiento de fármacos: El compuesto se utiliza en ensayos de cribado de alto rendimiento para identificar posibles dianas terapéuticas y desarrollar nuevos fármacos

Mecanismo De Acción

iCRT 14 ejerce sus efectos inhibiendo la transcripción sensible a β-catenina. Interfiere con la interacción entre β-catenina y TCF4, un factor de transcripción que regula la expresión de los genes diana de Wnt. Esta inhibición conduce a una disminución de la transcripción de genes involucrados en la proliferación y supervivencia celular .

Análisis Bioquímico

Biochemical Properties

iCRT 14 plays a significant role in biochemical reactions by inhibiting the interaction between β-catenin and T cell factor 4 (Tcf4). This inhibition disrupts the Wnt signaling pathway, which is essential for cell growth and differentiation. This compound interacts with several biomolecules, including β-catenin, Tcf4, and other components of the Wnt pathway. The compound has an IC50 value of 40.3 nM in assays of Wnt pathway activity . Additionally, this compound can interfere with the binding of Tcf to DNA, further inhibiting the transcriptional activity of the Wnt pathway .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In triple-negative breast cancer cells, this compound inhibits cell proliferation and induces apoptosis. The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, by reducing the expression of target genes such as Axin2 . Furthermore, this compound has been shown to suppress ATP-driven migration of breast cancer cell lines and reduce the number of proliferating cells in mouse xenograft models of colon carcinoma .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of β-catenin-responsive transcription. This compound binds to β-catenin and Tcf4, preventing their interaction and subsequent transcriptional activation of Wnt target genes. This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival . Additionally, this compound can interfere with the binding of Tcf to DNA, further inhibiting the transcriptional activity of the Wnt pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to three years in its powdered form . In in vivo studies, this compound has shown a marked reduction in tumor growth within the first three weeks of administration, with the initial growth rate of tumors decreasing by approximately 50% . After 19 days, the rate of tumor growth returns to levels comparable to the control group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse xenograft models of colon carcinoma, a dosage of 50 mg/kg administered intraperitoneally significantly reduces the number of proliferating cells and decreases tumor growth . No signs of systemic toxicity or weight loss were observed in the treated mice, indicating that this compound is well-tolerated at this dosage .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Wnt signaling pathway. The compound inhibits the interaction between β-catenin and Tcf4, leading to a decrease in the transcriptional activity of Wnt target genes . This inhibition affects the expression of genes involved in cell proliferation, survival, and migration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. The compound is known to interfere with the binding of Tcf to DNA, affecting its localization and accumulation within the cell . In in vivo studies, this compound is rapidly metabolized, which may reduce its bioavailability .

Subcellular Localization

The subcellular localization of this compound involves both nuclear and cytoplasmic compartments. Immunofluorescence staining of β-catenin in triple-negative breast cancer cells has shown that this compound affects the localization of β-catenin, indicating activation of the Wnt pathway . This localization is crucial for the compound’s activity and function in inhibiting the Wnt signaling pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

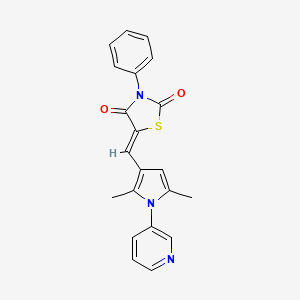

La síntesis de iCRT 14 implica varios pasos, comenzando con la preparación de la estructura central, que es un derivado de tiazolidindiona. Los pasos clave incluyen:

Formación del núcleo de tiazolidindiona: Esto se logra típicamente a través de la reacción de una tiazolidina-2,4-diona con un aldehído apropiado en condiciones básicas.

Introducción del anillo de piridina: Este paso implica la reacción del núcleo de tiazolidindiona con un derivado de piridina, a menudo utilizando una reacción de acoplamiento catalizada por paladio.

Modificaciones finales: Se introducen grupos funcionales adicionales para mejorar la actividad y solubilidad del compuesto

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:

Temperatura y tiempo de reacción: Estos parámetros se controlan cuidadosamente para garantizar la conversión completa de los reactivos.

Métodos de purificación: Se utilizan técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final

Análisis De Reacciones Químicas

Tipos de reacciones

iCRT 14 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el compuesto, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando las propiedades del compuesto

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se utilizan reactivos como halógenos y agentes alquilantes en condiciones controladas

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

iCRT 3: Otro inhibidor de la transcripción sensible a β-catenina, pero menos potente que iCRT 14.

IWR-1-endo: Inhibe la señalización Wnt al estabilizar el complejo de destrucción que degrada β-catenina.

XAV939: Inhibe la tankirasa, lo que lleva a la estabilización de la axina y al aumento de la degradación de β-catenina

Singularidad de this compound

This compound es único debido a su alta potencia y especificidad para la transcripción sensible a β-catenina. Tiene un valor de IC50 más bajo en comparación con otros inhibidores, lo que lo hace más eficaz a concentraciones más bajas. Además, this compound ha mostrado una gama más amplia de aplicaciones en varios campos de investigación .

Propiedades

IUPAC Name |

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHZXNGQYSKLR-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421533 | |

| Record name | iCRT 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677331-12-3 | |

| Record name | iCRT 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 677331-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does iCRT14 inhibit the Wnt/β-catenin signaling pathway?

A1: iCRT14 specifically disrupts the interaction between β-catenin and TCF (T-cell factor) proteins. [, , , ] This interaction is essential for β-catenin's function as a transcriptional coactivator, which ultimately leads to the expression of Wnt target genes. [, ]

Q2: What are the downstream consequences of inhibiting the β-catenin/TCF interaction?

A2: Blocking this interaction effectively downregulates the expression of various Wnt target genes, many of which are involved in cell proliferation, survival, and migration. [, , ] Some of the identified downregulated genes include BIRC5 (survivin), axin 2, and c-myc. []

Q3: Does inhibiting the Wnt/β-catenin pathway with iCRT14 affect cellular processes other than proliferation and migration?

A3: Yes, studies have shown that iCRT14 can also induce apoptosis (programmed cell death) in various cancer cell lines and primary patient samples. [, ] Additionally, research suggests that iCRT14 may influence inflammatory responses by affecting the expression and release of HMGB1 (High mobility group box 1), a protein known to act as a proinflammatory cytokine. []

Q4: Which diseases have shown potential for iCRT14 treatment in preclinical studies?

A4: Preclinical studies have demonstrated the potential therapeutic benefit of iCRT14 in various cancer models, including acute lymphoblastic leukemia (ALL), colorectal cancer, breast cancer, mantle cell lymphoma, and esophageal squamous cell carcinoma. [, , , , , ] Additionally, promising results have been observed in models of viral infections like influenza virus and avian leukosis virus. [, ]

Q5: Has iCRT14 shown efficacy in enhancing existing cancer treatments?

A5: Yes, research suggests that iCRT14 can enhance the efficacy of traditional chemotherapy agents like prednisolone, etoposide, doxorubicin, cytarabine, and 6TG. [] It has also been found to synergize with tumor vaccines and Treg cell ablation in colorectal cancer models. []

Q6: Are there any known instances of resistance to iCRT14?

A6: While iCRT14 has shown promising results in preclinical studies, some evidence suggests that cancer cells grown as floating spheroids (FSs) may exhibit resistance to the drug. This resistance is associated with downregulation of DKK-1 and upregulation of β-catenin in these FSs. []

Q7: Are there any concerns about the specificity of iCRT14?

A7: While iCRT14 specifically targets the β-catenin/TCF interaction, the Wnt/β-catenin pathway is involved in various cellular processes. Therefore, inhibiting this pathway could potentially lead to unintended effects on other biological functions. Further research is necessary to fully understand the long-term effects and potential off-target activities of iCRT14. []

Q8: What are the next steps in the development of iCRT14 as a therapeutic agent?

A8: Further investigation is needed to optimize its efficacy, determine appropriate dosage regimens, and evaluate potential long-term effects. [] Conducting clinical trials will be crucial to assess its safety and effectiveness in human patients. []

Q9: Could iCRT14 be used in combination with other therapies?

A9: Given its synergistic effects with other treatments in preclinical models, combining iCRT14 with conventional chemotherapy or immunotherapy holds promise for enhancing treatment outcomes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

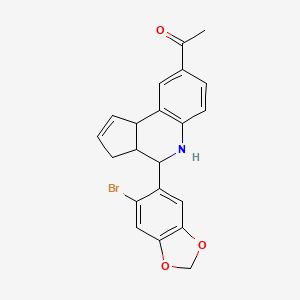

![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)